

# Investigational Studies of TG100801 in Ophthalmology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | TG 100801 Hydrochloride |           |
| Cat. No.:            | B1663545                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

TG100801 is a topically administered investigational drug that was developed for the treatment of neovascular age-related macular degeneration (nAMD) and other ocular diseases characterized by angiogenesis and vascular leakage. As a prodrug, TG100801 is converted to its active metabolite, TG100572, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the investigational studies of TG100801 in ophthalmology, summarizing its mechanism of action, preclinical efficacy, and clinical trial design. The document includes detailed experimental protocols from key preclinical studies and visual representations of the targeted signaling pathways. While preclinical data demonstrated promise, the detailed quantitative results from the Phase II clinical trial in patients with AMD are not publicly available, limiting a complete assessment of its clinical potential.

## Introduction

Choroidal neovascularization (CNV) is a hallmark of nAMD and a leading cause of severe vision loss in the elderly. The pathogenesis of CNV is complex, involving multiple signaling pathways that promote the growth of abnormal blood vessels from the choroid into the retina. Key mediators of this process include vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). Additionally, non-receptor tyrosine kinases, such as Src, play a crucial role in mediating vascular permeability.



TG100801 was developed as a topical eye drop formulation to deliver the active compound TG100572 to the posterior segment of the eye, thereby inhibiting multiple kinases involved in angiogenesis and vascular leakage. This approach offered the potential for a non-invasive treatment for nAMD, reducing the treatment burden associated with intravitreal injections.

#### **Mechanism of Action**

TG100801 is a prodrug that is readily converted to its active form, TG100572, by esterases in the eye. TG100572 is a small molecule inhibitor of multiple tyrosine kinases, including VEGF receptors (VEGFR), PDGF receptors (PDGFR), and Src family kinases.[1][2] By targeting these kinases, TG100572 can simultaneously suppress angiogenesis, vascular leakage, and inflammation.

#### **Kinase Inhibition Profile**

The inhibitory activity of TG100572 against a panel of relevant kinases has been characterized, demonstrating potent inhibition of key drivers of ocular neovascularization.



| Kinase Target                                               | IC50 (nM) |
|-------------------------------------------------------------|-----------|
| VEGFR1                                                      | 2         |
| VEGFR2                                                      | 7         |
| PDGFRβ                                                      | 13        |
| Src                                                         | 1         |
| Fgr                                                         | 5         |
| Fyn                                                         | 0.5       |
| Hck                                                         | 6         |
| Lck                                                         | 0.1       |
| Lyn                                                         | 0.4       |
| Yes                                                         | 0.2       |
| FGFR1                                                       | 2         |
| FGFR2                                                       | 16        |
| Data sourced from MedChemExpress product information.[1][3] |           |

## **Signaling Pathways**

The inhibition of VEGFR, PDGFR, and Src by TG100572 disrupts critical signaling cascades involved in the pathology of nAMD.





VEGFR/PDGFR/Src Signaling Pathways in Angiogenesis

Click to download full resolution via product page

Caption: Inhibition of VEGFR, PDGFR, and Src signaling by TG100572.



## **Preclinical Investigational Studies**

The efficacy of topically administered TG100801 was evaluated in established animal models of choroidal neovascularization and retinal edema.

## Murine Model of Laser-Induced Choroidal Neovascularization

Experimental Protocol:

- Animal Model: C57BL/6 mice.[4]
- Induction of CNV: Laser photocoagulation was used to rupture Bruch's membrane, inducing the formation of CNV lesions.[4]
- Treatment: Mice received twice-daily topical administration of a vehicle control or TG100801 formulated in an aqueous-based solution containing hydroxypropyl methyl cellulose, tyloxapol, dextrose, benzalkonium chloride, and ethylenediaminetetraacetic acid.[4]
- Efficacy Assessment: After 14 days of treatment, the area of CNV was quantified using fluorescein angiography and computerized image analysis of choroidal flat mounts.[4]

#### Results:

| Treatment Group                                                                                                                                                                    | Mean CNV Area Reduction (%) vs. Vehicle  |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------|
| 0.6% TG100801                                                                                                                                                                      | Not specified, but suggested reduced CNV |
| 1% TG100801                                                                                                                                                                        | Not specified, but suggested reduced CNV |
| While a 40% reduction was mentioned in one source, the primary publication did not specify the exact percentage reduction for each dose group but indicated a reduction in CNV.[4] |                                          |

## **Rat Model of Retinal Vein Occlusion**

Experimental Protocol:



- Animal Model: Long Evans rats.[4]
- Induction of Retinal Edema: Retinal vein occlusion was induced by intravenous injection of a photosensitive dye (Rose Bengal) followed by laser application to a retinal vein.[4]
- Treatment: Animals were dosed topically with TG100801 (0.3%, 0.6%, or 1% solutions) or vehicle. A total of five topical applications were administered over a three-day period.[4]
- Efficacy Assessment: Retinal edema was quantified by measuring retinal thickness using optical coherence tomography (OCT) and by ocular fluorophotometry to assess fluorescein leakage.[4]

#### Results:

| Treatment Group                                 | Mean Retinal Area<br>(μm²) ± SEM | Percent Reduction vs. Vehicle | p-value |
|-------------------------------------------------|----------------------------------|-------------------------------|---------|
| Naive                                           | 203 ± 2                          | -                             | -       |
| Thrombosed, Vehicle-<br>Treated                 | 327 ± 23                         | -                             | -       |
| Thrombosed, 1%<br>TG100801-Treated              | 257 ± 13                         | 21%                           | 0.013   |
| Data from a study by<br>Doukas et al., 2008.[4] |                                  |                               |         |

## **Pharmacokinetic Studies**

Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration of TG100801 resulted in therapeutic concentrations of the active metabolite, TG100572, in the posterior ocular tissues, including the choroid and retina, with plasma levels below the limit of detection.[1][4] This confirmed the successful delivery of the drug to the target site while minimizing systemic exposure. The prodrug TG100801 achieved approximately 1.7-fold higher exposure of TG100572 in the posterior eyecup compared to topical administration of TG100572 itself.[4]



## **Clinical Investigational Studies**

TG100801 advanced into clinical trials to evaluate its safety and efficacy in humans.

#### **Phase I Clinical Trial**

A Phase I clinical trial (NCT00509548) was conducted to assess the safety and tolerability of TG100801 in healthy volunteers.[5][6]

#### Study Design:

- Population: 42 healthy volunteers.[5]
- Design: Single-center, randomized, double-masked, parallel-group, dose-escalation study.[1]
- Treatment: Topical administration of TG100801 (0.6% and 1.1% concentrations) or vehicle, administered twice daily for up to 14 days.[1]
- Primary Outcome: Safety and tolerability, assessed through ophthalmic examinations (slit lamp, tonometry, visual acuity) and a symptom-directed questionnaire.[1]

#### Results:

- TG100801 was well-tolerated at both low and high doses.[5]
- No evidence of toxicity was observed through slit lamp, tonometry, or visual acuity measurements.[1]
- Mild, transient ocular irritation (lasting generally ≤ 20 minutes) was reported by 50% of subjects treated with TG100801 for 14 days.[1]
- Plasma levels of both TG100801 and TG100572 were below the limits of detection.[1]





Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial of TG100801.

### **Phase IIa Clinical Trial**

Following the positive safety findings in the Phase I study, a Phase IIa clinical trial (NCT00509548) was initiated to evaluate the efficacy of TG100801 in patients with choroidal neovascularization due to AMD.[2][6]

#### Study Design:

Population: Patients with subfoveal CNV secondary to AMD.[6]



- Design: Multicenter, open-label, randomized, pilot study.[6]
- Treatment: Two different dose levels of TG100801 administered topically twice a day for 30 days.[2][6]
- Primary Outcome: Change from baseline in central retinal/lesion thickness as measured by OCT at week 4.[6]
- Secondary Outcomes: Mean/median change in visual acuity, proportion of subjects with a loss or gain of ≥15 ETDRS letters.[6]

#### Results:

The results of this Phase IIa clinical trial have not been made publicly available in peer-reviewed literature or clinical trial registries. Therefore, the efficacy and safety of TG100801 in patients with nAMD cannot be definitively assessed.

#### Conclusion

TG100801, a topical prodrug of the multi-targeted kinase inhibitor TG100572, demonstrated a strong scientific rationale for the treatment of nAMD. Its mechanism of action, targeting key pathways in angiogenesis and vascular permeability, was supported by potent in vitro kinase inhibition. Preclinical studies in relevant animal models showed that topical administration of TG100801 could effectively reduce choroidal neovascularization and retinal edema, and successfully deliver therapeutic concentrations of the active drug to the posterior segment of the eye with minimal systemic exposure.

The Phase I clinical trial in healthy volunteers established a favorable safety and tolerability profile for the topical formulation. However, the lack of publicly available data from the subsequent Phase IIa trial in patients with nAMD represents a critical gap in the clinical development program of TG100801. Without these results, the clinical utility of this investigational drug in its intended patient population remains unknown. Further dissemination of the Phase IIa findings would be necessary to fully understand the potential of TG100801 as a non-invasive treatment for nAMD.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. TG100801 Wet AMD Topical | amdbook.org [amdbook.org]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Investigational Studies of TG100801 in Ophthalmology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663545#investigational-studies-of-tg-100801-in-ophthalmology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com